molecular formula C24H33BO3 B12926343 (8R,9S,13S,14S)-13-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one

(8R,9S,13S,14S)-13-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one

Cat. No.: B12926343
M. Wt: 380.3 g/mol
InChI Key: HJBGPWOKDPCJAT-FDGPYGQJSA-N
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Description

The compound (8R,9S,13S,14S)-13-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one is a complex organic molecule with a unique structure It features a cyclopenta[a]phenanthrene core, which is a fused ring system, and a boronate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8R,9S,13S,14S)-13-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one typically involves multiple steps. One common approach is to start with a suitable steroidal precursor, which undergoes functionalization to introduce the boronate ester group. The reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the carbon-boron bond. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(8R,9S,13S,14S)-13-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one can undergo various chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form a boronic acid.

    Reduction: The carbonyl group in the cyclopenta[a]phenanthrene core can be reduced to an alcohol.

    Substitution: The boronate ester group can participate in nucleophilic substitution reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Organolithium or Grignard reagents in the presence of a catalyst.

Major Products

The major products formed from these reactions include boronic acids, alcohols, and substituted derivatives of the cyclopenta[a]phenanthrene core.

Scientific Research Applications

Chemistry

In organic synthesis, (8R,9S,13S,14S)-13-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one is used as a building block for the construction of more complex molecules. Its boronate ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its structural similarity to steroid hormones. It can be used as a precursor for the synthesis of steroidal drugs and hormone analogs. Additionally, its ability to undergo various chemical transformations makes it a versatile intermediate in drug discovery and development .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and catalysts. Its unique structure and reactivity make it a valuable component in the design of new materials with specific properties .

Mechanism of Action

The mechanism of action of (8R,9S,13S,14S)-13-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one is primarily based on its ability to interact with biological targets through its boronate ester and carbonyl groups. These functional groups can form reversible covalent bonds with nucleophilic residues in proteins, such as serine and cysteine. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    (8R,9S,13S,14S)-13-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one: This compound is unique due to its boronate ester group, which distinguishes it from other steroidal compounds.

    Estrone: A naturally occurring estrogen with a similar cyclopenta[a]phenanthrene core but lacking the boronate ester group.

    Testosterone: An androgen hormone with a similar core structure but different functional groups.

Properties

Molecular Formula

C24H33BO3

Molecular Weight

380.3 g/mol

IUPAC Name

(8R,9S,13S,14S)-13-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C24H33BO3/c1-22(2)23(3,4)28-25(27-22)16-7-9-17-15(14-16)6-8-19-18(17)12-13-24(5)20(19)10-11-21(24)26/h7,9,14,18-20H,6,8,10-13H2,1-5H3/t18-,19-,20+,24+/m1/s1

InChI Key

HJBGPWOKDPCJAT-FDGPYGQJSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)[C@H]4CC[C@]5([C@H]([C@@H]4CC3)CCC5=O)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4CCC5(C(C4CC3)CCC5=O)C

Origin of Product

United States

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